4-butyl-N-phenylbenzamide, also known as 4-tert-butyl-N-phenylbenzamide, is an organic compound with the chemical formula . This compound is a derivative of benzamide, characterized by a phenyl group attached to the nitrogen atom of the amide functional group and a tert-butyl group at the para position of the benzene ring. It is classified as an aromatic amide, which is significant in various chemical and biological applications.
The compound can be synthesized through various methods, typically involving the reaction of 4-tert-butylbenzoic acid with aniline in the presence of dehydrating agents such as thionyl chloride. This reaction converts the carboxylic acid into an acyl chloride, which subsequently reacts with aniline to form the amide .
4-butyl-N-phenylbenzamide falls under the category of aromatic amides. It is notable for its structural features that include:
The synthesis of 4-butyl-N-phenylbenzamide typically involves a two-step process:
The reaction conditions often require careful control of temperature and environment, typically conducted under inert atmospheres to prevent moisture interference. Thin-layer chromatography (TLC) is used to monitor the reaction progress, and purification is usually performed via flash column chromatography .
4-butyl-N-phenylbenzamide can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism by which 4-butyl-N-phenylbenzamide exerts its effects can vary based on its application. In biological contexts, it may interact with specific receptors or enzymes, influencing physiological processes.
For example, in studies involving similar compounds, it has been observed that interactions at the molecular level can lead to significant biological activity, depending on structural modifications and substituent effects .
4-butyl-N-phenylbenzamide has several scientific uses:
N-Phenylbenzamides (benzamides featuring an aniline moiety) constitute a privileged scaffold in medicinal chemistry, with applications evolving significantly over decades. Early derivatives like niclosamide (discovered in the 1960s) demonstrated anthelmintic properties, establishing the scaffold’s bioactivity potential [4]. Subsequent structural explorations revealed diverse pharmacological actions, including:
Structurally, activity correlates strongly with para-substitution on the benzoyl ring. For parasitic diseases, dicationic bis-benzamides (e.g., compound 1a) were designed as minor groove binders targeting AT-rich kinetoplast DNA (kDNA) in trypanosomatids (Trypanosoma brucei EC₅₀ = 0.83 μM) [1]. This innovation addressed limitations of early antitrypanosomal agents, highlighting the scaffold’s adaptability. Table 1 summarizes key milestones:
Table 1: Evolution of Bioactive N-Phenylbenzamide Derivatives
Era | Representative Compound | Primary Target/Activity | Significance |
---|---|---|---|
1960s | Niclosamide | Helminthic infections | Established scaffold anthelmintic utility |
1990s-2000s | Compound 1a | kDNA in Trypanosoma brucei | Validated minor groove binding for antiparasitic design |
2010s | Acoziborole-related CPSF3 inhibitors | Kinetoplastid parasites | Clinical candidates for neglected tropical diseases |
2015-Present | PTP Inhibitor 4 | Mitochondrial permeability transition pore | Nanomolar activity; tool for studying cell death |
The 4-substituted N-phenylbenzamide motif enhances target affinity and selectivity against diverse pathogens through optimized steric and electronic interactions:
Antiparasitic Action: 4,5-Disubstituted bis-benzamides exhibit submicromolar activity against intracellular Leishmania donovani and Trypanosoma cruzi amastigotes. Crucially, 4-chloro or 4-alkoxy substitutions improve membrane permeability, enabling traversal of multiple membranes to reach mitochondrial kDNA targets. Non-planar 4-alkyl groups (e.g., butyl, tert-butyl) may further enhance passive diffusion [1] [5]. Activity is absent against non-kinetoplastids like Trichomonas vaginalis, underscoring target specificity [1].
Antiviral Activity: 4-Substitution governs potency against Enterovirus 71 (EV71). Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) inhibits multiple EV71 genotypes (IC₅₀ = 5.7–12 μM; Selectivity Index = 51–110), significantly outperforming early leads like 2a (IC₅₀ = 18 μM). The 4-methoxy/amino groups enable hydrogen bonding with viral entry/fusion machinery, while 4’-bromine on the aniline ring boosts metabolic stability [6].
Antibacterial Effects: Nitro-substituted derivatives (e.g., N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 1.95–3.9 µg/mL). The 4-nitro group is critical for DNA gyrase binding via π-stacking and electrostatic interactions, validated through molecular docking [4]. Table 2 compares bioactivities:
Table 2: Pathogen-Targeted Activity of 4-Substituted N-Phenylbenzamides
Pathogen | Exemplar Compound | Key 4-Substituent | Potency (EC₅₀/IC₅₀/MIC) | Proposed Target/Mechanism |
---|---|---|---|---|
Trypanosoma brucei | 1a | H (Parent) | 0.83 μM | kDNA minor groove binding |
Leishmania donovani | Series 3 analogs | Chloro/Alkoxy | Submicromolar | kDNA disruption |
Enterovirus 71 (Genotype C) | 1e | Methoxy/Amino | 5.7–12 μM | Viral entry/fusion inhibition |
MRSA | 5N1 | Nitro | 1.95 µg/mL | DNA gyrase inhibition |
Despite extensive profiling of 4-halo or 4-nitro variants, 4-alkyl derivatives like 4-butyl-N-phenylbenzamide (PubChem CID: 182513) remain underexplored [2] [5]. Key knowledge gaps and research avenues include:
Disruption of membrane integrity in enveloped viruses or bacteria.In silico profiling suggests affinity for hydrophobic enzyme pockets (e.g., kinases, ATPases), warranting experimental validation [9].
Synthetic Optimization: Current routes rely on PyBOP-mediated amidation or benzoyl chloride coupling [3] [6]. Sustainable, atom-economical methods (e.g., multicomponent reactions as used for imidazole-benzamides [9]) could improve efficiency for 4-alkyl analogs.
Physicochemical & ADME Profiling: The 4-butyl group enhances lipophilicity (predicted cLogP ~6.2–6.4 [3]), potentially improving blood-brain barrier penetration over polar analogs. However, metabolic stability remains a concern:
Strategies: Introducing fluorine adjacent to the butyl chain or modifying the amide bond (e.g., N-methylation) could mitigate oxidative metabolism.
Therapeutic Translation: Priority areas include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: